molecular formula C16H20N2O2 B3182043 Nor-benzetimide CAS No. 19315-71-0

Nor-benzetimide

Cat. No.: B3182043
CAS No.: 19315-71-0
M. Wt: 272.34 g/mol
InChI Key: WCKABEIXAFZEIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nor-benzetimide is a major metabolite of Benzetimide . Its primary target is the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of receptor in the nervous system that play a key role in mediating the actions of the neurotransmitter acetylcholine.

Mode of Action

This compound acts as an antagonist at the mAChR . This means it binds to the receptor and blocks its activation by acetylcholine. This inhibition of mAChR leads to anticholinergic activity , which can affect various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nor-benzetimide is prepared from Benzetimide through catalytic transfer hydrogenolysis . This process involves the transfer of hydrogen from a donor molecule to Benzetimide in the presence of a catalyst, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows the same catalytic transfer hydrogenolysis method. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Nor-benzetimide undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Scientific Research Applications

Nor-benzetimide has several scientific research applications, including:

Comparison with Similar Compounds

    Benzetimide: The parent compound of Nor-benzetimide, known for its anticholinergic activity.

    Atropine: Another muscarinic acetylcholine receptor antagonist with similar pharmacological properties.

    Scopolamine: A compound with anticholinergic activity, used for its effects on the central nervous system.

Uniqueness of this compound: this compound is unique due to its specific metabolic origin from Benzetimide and its distinct pharmacological profile. Unlike Atropine and Scopolamine, this compound is primarily studied as a metabolite, providing insights into the metabolic pathways and pharmacokinetics of Benzetimide .

Properties

IUPAC Name

3-phenyl-3-piperidin-4-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-6-9-16(15(20)18-14,12-4-2-1-3-5-12)13-7-10-17-11-8-13/h1-5,13,17H,6-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKABEIXAFZEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nor-benzetimide
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